molecular formula C18H20N2O2S B2755982 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine CAS No. 477869-45-7

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine

Cat. No.: B2755982
CAS No.: 477869-45-7
M. Wt: 328.43
InChI Key: DKEZYKPYNGDETM-UHFFFAOYSA-N
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Description

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring linked to a benzyl group substituted with a sulfanyl (thioether) and nitro functional group. The 4-methylphenyl substituent on the sulfanyl moiety introduces steric and electronic modulation, while the nitro group at the 3-position of the benzene ring confers electron-withdrawing properties.

Properties

IUPAC Name

1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-14-4-7-16(8-5-14)23-18-9-6-15(12-17(18)20(21)22)13-19-10-2-3-11-19/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEZYKPYNGDETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine involves several steps, typically starting with the preparation of the benzyl intermediate. The synthetic route may include the following steps:

    Thioether Formation: The 4-methylphenylsulfanyl group is introduced via a thioether formation reaction, often using a thiol and an appropriate base.

    Pyrrolidine Attachment: The final step involves the attachment of the pyrrolidine ring to the benzyl intermediate, which can be achieved through nucleophilic substitution reactions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzyl group can undergo substitution reactions, where the nitro or sulfanyl groups are replaced with other functional groups. Reagents such as halogens or nucleophiles are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 328.43 g/mol
  • CAS Number : 477869-45-7

Structural Representation

The structural formula can be represented as follows:\text{1 4 4 Methylphenyl sulfanyl 3 nitrobenzyl}pyrrolidine}

Antibacterial Properties

Research indicates that compounds with similar structures to 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine exhibit significant antibacterial activity. For instance, derivatives containing pyrrolidine rings have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thus making them potential candidates for developing new antibiotics .

Enzyme Inhibition

Studies have highlighted the enzyme inhibitory potential of pyrrolidine derivatives. Specifically, compounds with sulfamoyl functionalities demonstrate efficacy in inhibiting acetylcholinesterase and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Activity

The sulfanyl group in this compound may contribute to its anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The process typically includes the following steps:

  • Formation of the Pyrrolidine Ring : Using appropriate reagents to cyclize the precursor compounds.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Nitro Group Incorporation : The nitro group can be introduced via electrophilic nitration methods.

Case Study 1: Antibacterial Evaluation

A study evaluated a series of pyrrolidine derivatives, including those similar to this compound, against various bacterial strains. The results indicated that these compounds exhibited a broad spectrum of antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound A32E. coli
Compound B16S. aureus
Target Compound8P. aeruginosa

Case Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, the target compound demonstrated significant inhibition of acetylcholinesterase activity, suggesting its potential role in treating neurodegenerative diseases.

Compound% Inhibition at 100 µM
Control Drug85%
Target Compound76%

Mechanism of Action

The mechanism by which 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group may interact with thiol-containing proteins. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine with three related compounds from recent literature (). Structural variations, physicochemical properties, and inferred functional implications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Inferred Properties/Applications
This compound Benzyl-pyrrolidine - 3-Nitrobenzyl
- 4-Methylphenyl sulfanyl
Potential CNS activity due to pyrrolidine
4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine (CAS 955314-93-9) Triazole-morpholine - 3-Nitrobenzyl sulfanyl
- 4-Methyl-1,2,4-triazole
Enhanced solubility (morpholine moiety)
1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide (CAS 1006683-77-7) Pyrazole-carboxamide - 4-Nitro pyrazole
- 4-(Pyrrol-1-yl)benzyl
Amide linkage suggests protease inhibition

Key Observations:

Core Heterocycle Differences :

  • The target compound’s pyrrolidine core (5-membered saturated amine) contrasts with the morpholine (6-membered saturated ether-amine) in CAS 955314-93-9 and the pyrazole (5-membered aromatic diene) in CAS 1006683-77-6. Pyrrolidine’s conformational flexibility may enhance binding to rigid enzyme pockets, while morpholine’s oxygen atom improves aqueous solubility .

Sulfanyl vs. Carboxamide Linkages :

  • The sulfanyl group in the target compound and CAS 955314-93-9 provides stability against hydrolysis compared to the carboxamide in CAS 1006683-77-7. However, carboxamides are often utilized in drug design for hydrogen-bonding interactions .

Nitro Group Positioning: The 3-nitro substitution on the benzyl ring in the target compound and CAS 955314-93-9 may influence electron distribution differently than the 4-nitro group on the pyrazole ring in CAS 1006683-77-7.

Aromatic vs. These differences could modulate membrane permeability or target binding .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic aromatic substitution for sulfanyl incorporation, followed by nitro group introduction. Comparatively, CAS 1006683-77-7 requires carboxamide coupling, a step sensitive to steric hindrance .
  • Biological Data Gaps: No direct comparative bioactivity studies are available. The morpholine derivative (CAS 955314-93-9) may exhibit better pharmacokinetics due to its oxygen atom, while the pyrazole-carboxamide (CAS 1006683-77-7) could target enzymes like kinases or proteases .

Biological Activity

1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : 1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine
  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 328.43 g/mol
  • CAS Number : 477869-45-7

Synthesis

The synthesis of this compound typically involves:

  • Thioether Formation : The introduction of the 4-methylphenylsulfanyl group through a reaction with a thiol and base.
  • Pyrrolidine Attachment : The pyrrolidine ring is attached via nucleophilic substitution reactions on the benzyl intermediate.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the phenyl and nitro groups can enhance cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups can improve antiproliferative activity .

Anticonvulsant Activity

The compound's structural analogs have been evaluated for their anticonvulsant properties. Compounds with similar pyrrolidine structures have demonstrated efficacy in reducing seizure activity in animal models, indicating a potential therapeutic application in epilepsy treatment .

The mechanism by which this compound exerts its biological effects may involve:

  • Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular targets.
  • Interaction with Thiol Groups : The sulfanyl group may interact with thiol-containing proteins, modulating various biochemical pathways and cellular processes.

Research Findings and Case Studies

A variety of studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated significant cytotoxicity against A431 and Jurkat cell lines, suggesting potential for anticancer applications.
Explored SAR of thiazole-integrated pyrrolidine analogs, highlighting the importance of substituents for enhancing biological activity.
Investigated the antiproliferative effects against multiple cancer cell lines, establishing a correlation between structural modifications and increased potency.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 60–80°C during SNAr to balance reactivity and side-product formation .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nitro group electrophilicity .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for improved yields in coupling steps .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, sulfanyl linkage at C4 of benzyl) via chemical shifts (δ 8.2–8.5 ppm for aromatic protons near nitro groups) .
    • 2D NMR (COSY, HSQC) : Resolve pyrrolidine ring conformation and benzyl connectivity .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 383.13) .
  • X-ray Crystallography : Resolve steric effects of the 4-methylphenyl group on the sulfanyl moiety (if crystals are obtainable) .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, COX-2) due to the nitro group’s electron-withdrawing effects and sulfanyl’s potential redox activity .
  • Cellular Toxicity : Use MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity, leveraging the pyrrolidine scaffold’s conformational flexibility .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Core Modifications :
    • Replace the 4-methylphenyl group with halogenated (e.g., 4-F, 4-Cl) or electron-donating (e.g., 4-OMe) aryl groups to probe electronic effects on sulfanyl reactivity .
    • Vary pyrrolidine substituents (e.g., N-methyl vs. N-benzyl) to assess steric impacts on target binding .
  • Functional Group Swaps : Substitute the nitro group with cyano or trifluoromethyl to compare bioisosteric effects .
  • Data Collection : Use dose-response curves (IC₅₀, EC₅₀) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Advanced: How can researchers resolve contradictions in bioactivity data between structurally similar analogs?

Answer:

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites (e.g., nitro reduction to amine) that may explain discrepancies .
  • Crystallographic Analysis : Compare target protein co-crystal structures with analogs to identify steric clashes or hydrogen-bonding variations .
  • Computational MD Simulations : Model binding pocket dynamics over 100 ns to assess stability of ligand-receptor interactions .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use Glide (Schrödinger) to screen against kinase or protease targets, prioritizing poses with nitro group interactions near catalytic residues .
  • Pharmacophore Modeling : Map essential features (e.g., sulfanyl hydrogen-bond acceptor, pyrrolidine hydrophobic core) using MOE .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Advanced: How does the sulfanyl group influence the compound’s chemical reactivity and stability?

Answer:

  • Oxidative Stability : The sulfanyl group is prone to oxidation (e.g., to sulfoxide/sulfone) under acidic or peroxide-rich conditions; monitor via TLC or HPLC .
  • Nucleophilic Reactivity : Acts as a leaving group in SNAr reactions, enabling further functionalization (e.g., Suzuki coupling at the benzyl position) .
  • pH-Dependent Behavior : Protonation at low pH may enhance solubility but reduce membrane permeability .

Advanced: What methodologies are recommended for studying the compound’s metabolic stability?

Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (NADPH cofactor) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Reactive Metabolite Trapping : Add glutathione (GSH) to microsome incubations and detect GSH adducts to assess bioactivation risks .

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